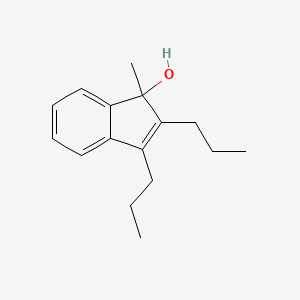
1H-Inden-1-ol, 1-methyl-2,3-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 1-methyl-2,3-dipropyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indanone derivatives.
Reduction: The carbonyl group of the indanone is reduced to form the corresponding alcohol. This reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Alkylation: The hydroxyl group is then alkylated with methyl and propyl groups using alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 1H-Inden-1-ol, 1-methyl-2,3-dipropyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1H-Inden-1-ol, 1-methyl-2,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding hydrocarbon
Substitution: Formation of alkyl halides or other substituted derivatives
科学的研究の応用
1H-Inden-1-ol, 1-methyl-2,3-dipropyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 1H-Inden-1-ol, 1-methyl-2,3-dipropyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic indane ring system allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
類似化合物との比較
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Similar structure but lacks the methyl and propyl groups.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Contains additional methyl groups on the indane ring.
1-Indanol: A simpler structure with only a hydroxyl group attached to the indane ring.
Uniqueness
1H-Inden-1-ol, 1-methyl-2,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
222041-04-5 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
1-methyl-2,3-dipropylinden-1-ol |
InChI |
InChI=1S/C16H22O/c1-4-8-12-13-10-6-7-11-15(13)16(3,17)14(12)9-5-2/h6-7,10-11,17H,4-5,8-9H2,1-3H3 |
InChIキー |
SLXMWCLIPGIQDH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(C2=CC=CC=C21)(C)O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


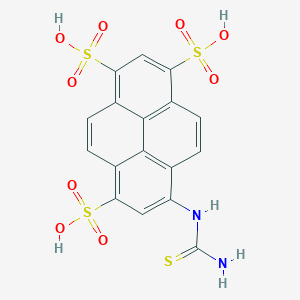
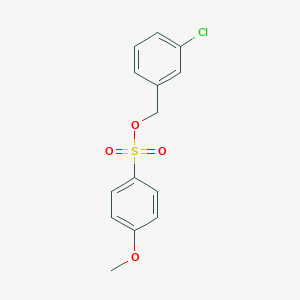
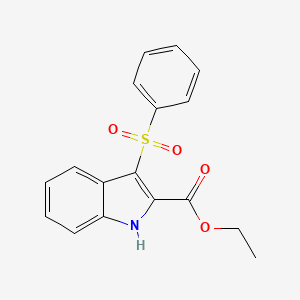
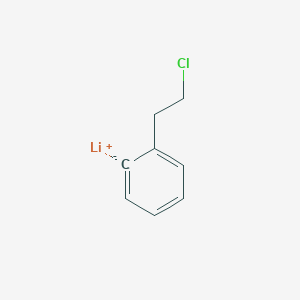
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
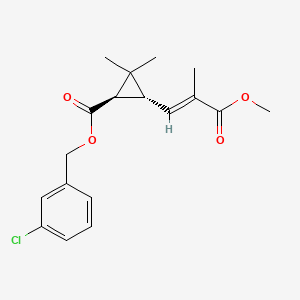
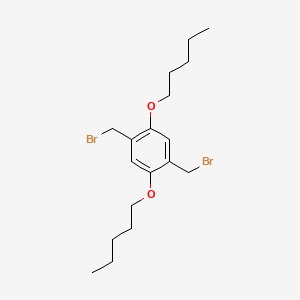
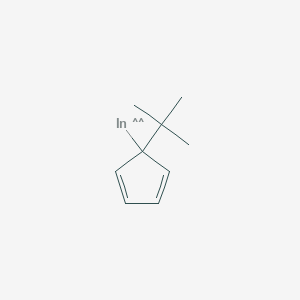
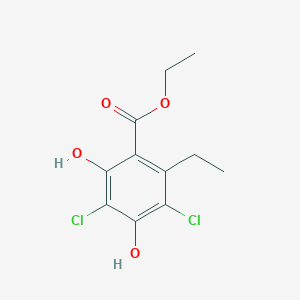
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
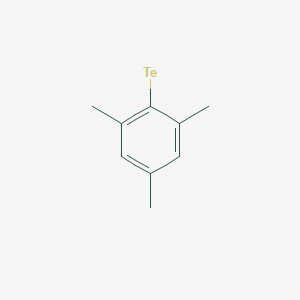
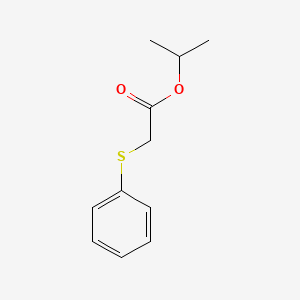
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
